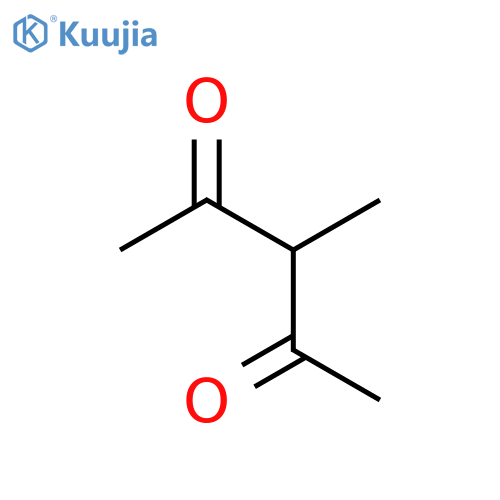

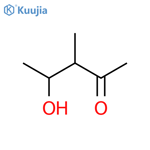

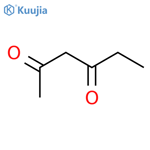

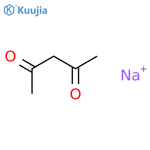

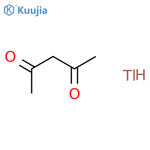

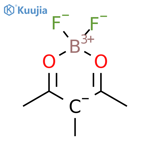

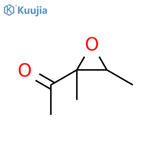

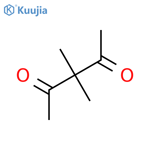

New Oxidation of β-Hydroxy α-Methyl Ketones: A Convenient Synthesis of 3-Methylalkane-2,4-diones

,

Organic Process Research & Development,

2002,

6(5),

628-631